molecular formula C23H19BrN4O3 B6565166 N-(4-bromophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921841-86-3

N-(4-bromophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6565166
CAS No.: 921841-86-3
M. Wt: 479.3 g/mol
InChI Key: IVSCBARVZNZGGD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a pyrido[3,2-d]pyrimidine derivative featuring a 4-bromophenylacetamide moiety and a 4-methylbenzyl substituent on the pyrimidine core.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-15-4-6-16(7-5-15)13-28-22(30)21-19(3-2-12-25-21)27(23(28)31)14-20(29)26-18-10-8-17(24)9-11-18/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSCBARVZNZGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Impact of Heterocyclic Core

  • Pyrido vs. Thieno Pyrimidines: The target compound’s pyrido[3,2-d]pyrimidine core offers a planar, fused-ring system conducive to π-π stacking interactions, whereas thieno-fused analogs (e.g., ) introduce sulfur atoms that may enhance metabolic stability but reduce solubility .

Substituent Effects

  • Sulfur vs. Oxygen Linkages : Thioether/sulfanyl groups (e.g., ) increase lipophilicity compared to oxygen-based linkages, affecting membrane permeability .
  • Halogenated Aromatics : The 4-bromophenyl moiety, common across analogs, facilitates halogen bonding with biomolecular targets, a feature critical in antimicrobial and anticancer drug design .

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